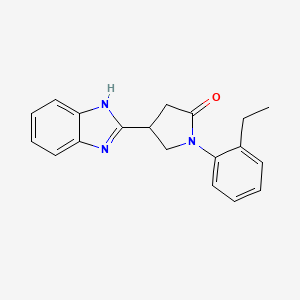

4-(1H-苯并咪唑-2-基)-1-(2-乙基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are one of the important heterocyclic templates for intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They have been extensively utilized as a drug scaffold in medicinal chemistry . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-phenybenzimidazole derivatives can be synthesized by reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .Molecular Structure Analysis

The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学研究应用

分子结构和合成方法

研究重点在于结构上与“4-(1H-苯并咪唑-2-基)-1-(2-乙基苯基)吡咯烷-2-酮”相似的化合物的合成和表征。例如,包含苯并咪唑部分的化合物已通过多种方法合成,包括一步缩合和微波辅助合成。这些方法强调操作简便性、收敛性和环境友好条件,突出了苯并咪唑衍生物在化学合成中的适应性(Bhoi 等人,2016 年)。

催化活性和材料应用

苯并咪唑衍生物已因其在碳-碳键形成反应中的催化活性而受到研究。新型苯并咪唑鎓盐及其钯配合物已证明是形成不对称联芳基化合物的非常有效的途径,展示了这些化合物在促进复杂有机反应中的潜力(Akkoç 等人,2016 年)。

生物和药理活性

虽然明确排除了与药物相关的用途,但值得注意的是,对苯并咪唑衍生物的研究延伸到评估其生物活性。研究已经合成和测试了苯并咪唑化合物的各种生物活性,包括抗菌和抗结核特性。广泛的潜在活性突出了苯并咪唑衍生物在促进新治疗剂开发方面的多功能性(Manoj N. Bhoi 等人,2016 年)。

环境和材料科学应用

在材料科学领域,苯并咪唑衍生物已在合成具有特殊热稳定性和热氧化稳定性的新型聚合物和材料中找到应用。此类材料可能对开发用于各种工业应用的高性能聚合物具有重大意义(张树江等人,2005 年)。

作用机制

未来方向

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-13-7-3-6-10-17(13)22-12-14(11-18(22)23)19-20-15-8-4-5-9-16(15)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAGCENQDLIFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)

![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)

![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)